REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].P(S)(OCC)(OCC)=[S:11].C([O-])(O)=O.[Na+].C(=O)=O.[Na+].[Cl-]>C(Cl)Cl.CCOCC.O>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4](=[S:11])[NH2:5] |f:2.3,5.6|
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Name
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|
Quantity
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23.8 g
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Type
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reactant
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Smiles
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OC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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33.6 mL
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Type
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reactant
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Smiles
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P(=S)(OCC)(OCC)S
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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[Na+].[Cl-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled down to 0°-10° C.
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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After concentration in vacuo
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Type
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CUSTOM
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Details
|
the residue was chromatographed on silica gel (gradient EtOAc/CH2Cl2 :0-5%)
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Name
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|
Type
|
product
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Smiles
|
OC1=C(C=CC=C1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |